N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide
CAS No.: 941900-19-2
Cat. No.: VC4172369
Molecular Formula: C21H20N2O3S
Molecular Weight: 380.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941900-19-2 |
|---|---|
| Molecular Formula | C21H20N2O3S |
| Molecular Weight | 380.46 |
| IUPAC Name | N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-sulfonamide |
| Standard InChI | InChI=1S/C21H20N2O3S/c1-15(24)23-12-4-7-18-13-19(9-11-21(18)23)22-27(25,26)20-10-8-16-5-2-3-6-17(16)14-20/h2-3,5-6,8-11,13-14,22H,4,7,12H2,1H3 |
| Standard InChI Key | QJVBORNGJKYQIH-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a hybrid architecture comprising a 1,2,3,4-tetrahydroquinoline ring acetylated at the 1-position and linked via a sulfonamide bridge to a naphthalene-2-sulfonyl group. Key structural attributes include:
Molecular Geometry
The tetrahydroquinoline core adopts a partially saturated bicyclic conformation, reducing planarity compared to fully aromatic quinoline derivatives. This semi-rigid structure may enhance binding specificity to protein targets. The acetyl group at the 1-position introduces steric bulk, while the sulfonamide linker provides hydrogen-bonding capabilities critical for target engagement .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 380.46 g/mol |
| CAS Registry Number | 941900-19-2 |
| IUPAC Name | N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-sulfonamide |
| Topological Polar Surface Area | 87.8 Ų |
The compound’s moderate lipophilicity (, predicted) suggests adequate membrane permeability, a desirable trait for intracellular targets.
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis involves a multi-step sequence starting with functionalization of the tetrahydroquinoline precursor:
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Acetylation: The tetrahydroquinoline amine is acetylated using acetic anhydride under basic conditions to yield 1-acetyl-1,2,3,4-tetrahydroquinolin-6-amine.
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Sulfonamide Coupling: The amine intermediate reacts with naphthalene-2-sulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide bond.
A related synthesis of analogous sulfonamides employed Pd-catalyzed C–S cross-coupling for introducing arylthio groups, though this method remains untested for the target compound .
Analytical Validation
Post-synthetic characterization typically employs:
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Nuclear Magnetic Resonance (NMR): NMR (400 MHz, CDCl) reveals distinct signals for the acetyl methyl group ( 2.15 ppm) and naphthalene protons ( 7.45–8.25 ppm).
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at 381.1 ([M+H]).
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High-Performance Liquid Chromatography (HPLC): Purity >95% is achieved using reversed-phase C18 columns with acetonitrile/water gradients.
Biological Activity and Mechanism of Action
Target Engagement
HSQC NMR spectroscopy of analogous compounds demonstrated binding to the BH3 groove of Mcl-1, with chemical shift perturbations observed for residues Met 231, Leu 267, and Phe 270 . Docking studies suggest the naphthalene sulfonamide occupies the hydrophobic h3 pocket, while the acetylated tetrahydroquinoline extends into the h2 region (Figure 1) .
Structure-Activity Relationship (SAR) Insights
Modifications to the core structure reveal critical pharmacophoric elements:
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Sulfonamide Linker: Replacement with a carboxamide (e.g., compound 28) reduces potency by 2-fold, underscoring the sulfonamide’s role in hydrogen bonding .
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Naphthalene Orientation: 2-Substituted naphthalene (vs. 1-substituted) improves steric complementarity with Mcl-1’s h3 pocket, as seen in compound 39 ( = 64.75 μM vs. 3’s = 3.6 μM) .
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Acetyl Group: Removal abolishes activity, suggesting this moiety stabilizes the tetrahydroquinoline conformation for optimal target fit.
Pharmacological and Therapeutic Prospects
While direct in vivo data for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide remain limited, related compounds exhibit:
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